molecular formula C19H23N3O2 B2479103 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole CAS No. 2097912-25-7

4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole

Cat. No. B2479103
CAS RN: 2097912-25-7
M. Wt: 325.412
InChI Key: IRWVZEDRHBZZLT-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative with a benzofuran and pyrrolidine group . Pyrazoles are a class of organic compounds with a five-membered aromatic ring. Benzofurans are oxygen-containing heterocyclic compounds that are part of many pharmaceuticals and natural products . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. These groups can confer various properties to the compound, depending on their substitution and arrangement .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzofuran derivatives can be synthesized through various methods, including free radical cyclization and proton quantum tunneling . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines . Pyrrolidines can be synthesized through a variety of methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzofuran and pyrazole rings are aromatic and planar, while the pyrrolidine ring is non-aromatic and can adopt various conformations .


Chemical Reactions Analysis

The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. The benzofuran moiety can undergo electrophilic aromatic substitution reactions, while the pyrazole ring can react with electrophiles at the nitrogen atom .

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives have been investigated for their anticancer potential. Compound 36, a benzofuran derivative, exhibited significant cell growth inhibitory effects against various cancer cell lines. Notably, it demonstrated inhibition rates in different cancer types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further research could explore its mechanism of action and potential clinical applications.

Proteomics Research

4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine is used in proteomics research. Its molecular formula is C11H10N2OS, and its molecular weight is 218.27 g/mol. Researchers study its interactions with proteins, cellular pathways, and signaling networks to uncover novel therapeutic targets .

Synthetic Methodology Development

The compound’s synthesis has attracted attention. Researchers have developed new synthetic methodologies to obtain related compounds, such as carboxamide-phthalides, through oxidative contraction ring rearrangements. These methods contribute to the broader field of organic synthesis and drug discovery .

Ovarian Cancer Treatment

A series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds, including derivatives of 4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine, were evaluated for their anticancer activity against the human ovarian cancer cell line A2780. Further investigations could explore their potential as targeted therapies .

Drug Design and Optimization

Understanding the structure-activity relationship (SAR) of 4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-amine can guide drug design. Researchers may modify its chemical structure to enhance specific properties, such as binding affinity, selectivity, or bioavailability.

Future Directions

The compound could be of interest in medicinal chemistry due to the biological activity of benzofuran derivatives . Further studies could focus on the synthesis of this compound and evaluation of its biological activity.

Mechanism of Action

Target of Action

Benzofuran compounds, which are a part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and have attracted the attention of chemical and pharmaceutical researchers worldwide .

Mode of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that the compound might interact with its targets to inhibit their function, leading to the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to cell growth and proliferation, oxidative stress response, and viral replication, among others.

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . This suggests that the compound might lead to a decrease in cell proliferation, which could be beneficial in the context of anti-tumor activity.

Action Environment

One source mentions that a related compound is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable . This suggests that the compound might have a broad range of stability under different environmental conditions.

properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-12-18(13(2)21(3)20-12)19(23)22-8-6-16(11-22)14-4-5-17-15(10-14)7-9-24-17/h4-5,10,16H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWVZEDRHBZZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole

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